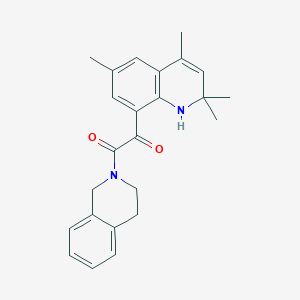
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrazole ring, and a benzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine and pyrazole rings, followed by their subsequent coupling with the benzenesulfonate group. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex sulfonate derivatives, while reduction reactions could produce simpler compounds with fewer functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes exploring its efficacy as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound shares a similar pyrimidine and benzenesulfonate structure but differs in its functional groups and overall reactivity.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another related compound with similar structural features but distinct chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in scientific research highlight its significance in the field of organic chemistry .
Eigenschaften
Molekularformel |
C18H20N4O3S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] benzenesulfonate |
InChI |
InChI=1S/C18H20N4O3S/c1-5-16-14(4)21-22(18-19-12(2)11-13(3)20-18)17(16)25-26(23,24)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
WDGVHKDUAKFDOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11037893.png)
![5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037897.png)

![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)
![4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B11037926.png)
![(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11037927.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
![4-(2,5-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11037945.png)
![1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea](/img/structure/B11037950.png)
![4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine](/img/structure/B11037951.png)
![N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11037954.png)
![(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one](/img/structure/B11037970.png)

